molecular formula C18H25NO2 B7509225 N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide

N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide

Cat. No. B7509225
M. Wt: 287.4 g/mol
InChI Key: MBQDPWMKAWBKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide, also known as CP 47,497 or simply CP, is a synthetic cannabinoid compound that is commonly used in scientific research. It was first synthesized in the 1980s by Pfizer, Inc. as part of their research into the endocannabinoid system. Since then, CP has been widely studied for its potential therapeutic applications and its effects on the body.

Mechanism of Action

N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are found throughout the body. When N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide binds to these receptors, it activates a signaling pathway that leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has been shown to have a variety of biochemical and physiological effects on the body. These include:
- Activation of the endocannabinoid system
- Inhibition of neurotransmitter release
- Modulation of ion channels
- Regulation of gene expression
- Alteration of immune function
- Regulation of cardiovascular function
- Modulation of pain perception

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful reference compound for studies of other synthetic cannabinoids and their effects on the body. However, one limitation of using N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is that it is a potent agonist of the CB1 and CB2 receptors, which may not accurately reflect the effects of endogenous cannabinoids in the body.

Future Directions

There are many potential future directions for research on N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide and other synthetic cannabinoids. Some possible areas of focus include:
- Development of new synthetic cannabinoids with improved therapeutic properties
- Investigation of the effects of synthetic cannabinoids on specific disease states, such as cancer, epilepsy, and chronic pain
- Study of the long-term effects of synthetic cannabinoids on the body, including potential toxicity and addiction risk
- Investigation of the potential use of synthetic cannabinoids as therapeutic agents for a variety of conditions.

Synthesis Methods

N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is typically synthesized using a multistep process that involves several chemical reactions. The first step in the synthesis is the conversion of 3-methylphenylacetonitrile to 3-methylphenylacetamide, which is then reacted with cyclohexanone to form N-(3-methylphenyl)-2-cyclohexen-1-imine. This intermediate is then reacted with hydroxylamine to form N-(3-methylphenyl)-2-cyclohexen-1-imine oxime, which is subsequently reacted with cyclobutanone to form N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide.

Scientific Research Applications

N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is primarily used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a reference compound in studies of synthetic cannabinoids and their potential therapeutic applications. N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has also been used to study the effects of cannabinoids on the immune system, the cardiovascular system, and the nervous system.

properties

IUPAC Name

N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-13-4-2-5-14(12-13)18(10-3-11-18)17(21)19-15-6-8-16(20)9-7-15/h2,4-5,12,15-16,20H,3,6-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQDPWMKAWBKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)C(=O)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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